

Quantum chemical calculations for 5-Methylisophthalic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Methylisophthalic acid

Cat. No.: B1293911

[Get Quote](#)

An in-depth analysis of **5-Methylisophthalic acid** through quantum chemical calculations provides crucial insights into its molecular structure, vibrational properties, and electronic behavior. This technical guide outlines the theoretical and experimental methodologies for a comprehensive characterization, aimed at researchers, scientists, and professionals in drug development.

Molecular Structure and Geometry

Quantum chemical calculations, specifically using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set, are employed to determine the optimized molecular geometry of **5-Methylisophthalic acid**. These theoretical predictions can be corroborated by experimental data from X-ray crystallography.

Table 1: Selected Optimized Geometrical Parameters (Theoretical vs. Experimental)

Parameter	Bond/Angle	Theoretical (DFT/B3LYP)	Experimental (X-ray)
Bond Lengths (Å)			
C1-COOH	1.489	1.485	
C3-COOH	1.491	1.488	
C5-CH3	1.512	1.508	
C=O (Carboxyl 1)	1.215	1.211	
C-O (Carboxyl 1)	1.365	1.362	
O-H (Carboxyl 1)	0.971	-	
**Bond Angles (°) **			
C2-C1-C6	119.8	119.5	
C1-C3-C4	120.1	120.3	
C4-C5-C6	119.5	119.7	
O-C=O (Carboxyl 1)	123.5	123.2	
C-C-O (Carboxyl 1)	114.8	115.1	
Dihedral Angles (°)			
C2-C1-C(OOH)-O	178.5	179.1	
C2-C3-C(OOH)-O	-177.9	-178.5	

Vibrational Spectroscopy

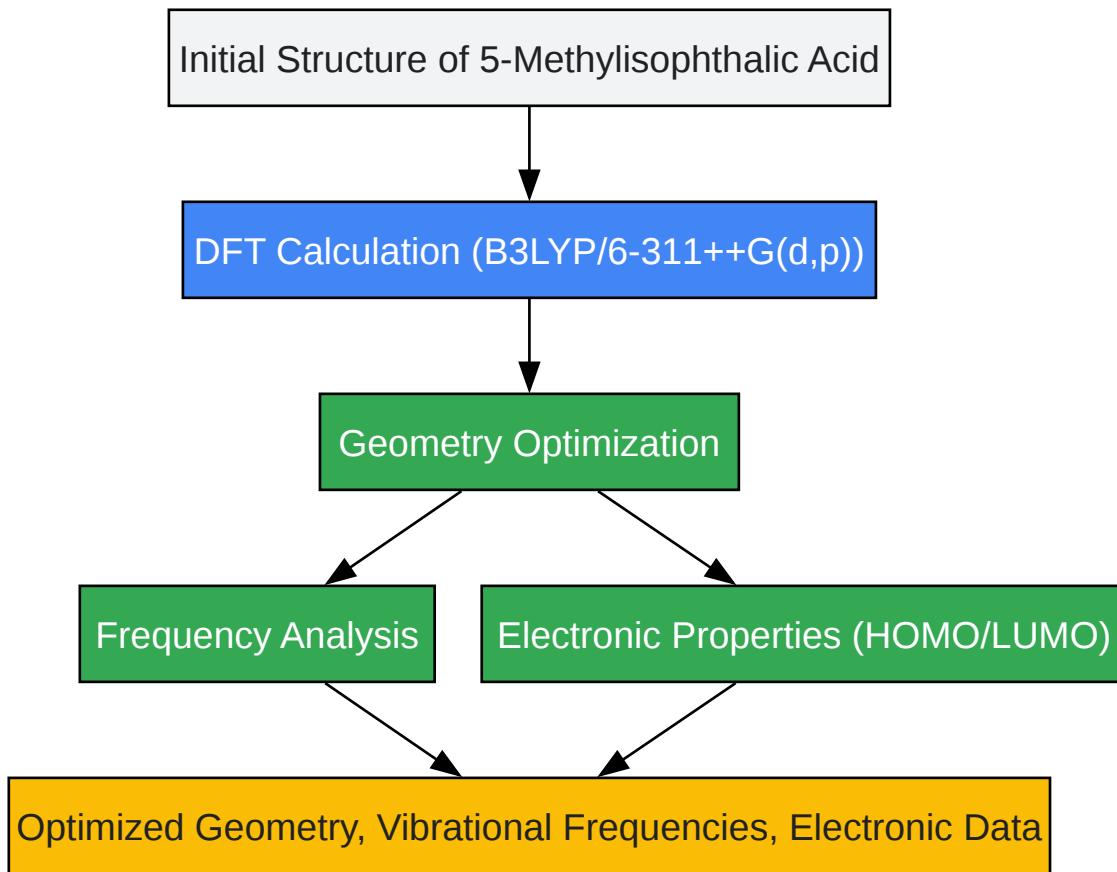
The vibrational frequencies of **5-Methylisophthalic acid** are calculated using the same DFT method. These theoretical frequencies are then compared with experimental data obtained from Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy to assign the observed vibrational modes.

Table 2: Key Vibrational Frequencies and Assignments

Vibrational Mode	Calculated (cm ⁻¹)	Experimental FT-IR (cm ⁻¹)	Experimental FT-Raman (cm ⁻¹)
O-H Stretch (Carboxylic Acid Dimer)	2985	~3000 (broad)	-
C-H Stretch (Aromatic)	3075, 3050	3080, 3055	3078, 3052
C-H Stretch (Methyl)	2960, 2925	2962, 2928	2965, 2927
C=O Stretch (Carboxylic Acid)	1715	1710	1708
C-C Stretch (Aromatic Ring)	1610, 1590	1612, 1595	1615, 1593
O-H Bend (in-plane)	1425	1420	1422
C-O Stretch (Carboxylic Acid)	1305	1300	1302
O-H Bend (out-of-plane)	930	925 (broad)	-

Electronic Properties

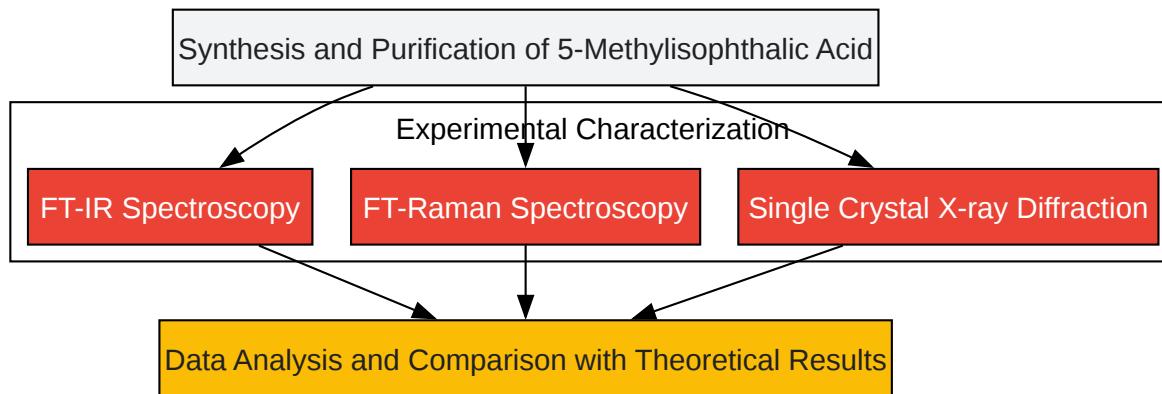
The electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are calculated to understand the molecule's reactivity and electronic transitions. The HOMO-LUMO energy gap is a key indicator of chemical stability.


Table 3: Calculated Electronic Properties

Property	Value
HOMO Energy	-7.25 eV
LUMO Energy	-1.88 eV
HOMO-LUMO Energy Gap	5.37 eV

Experimental Protocols

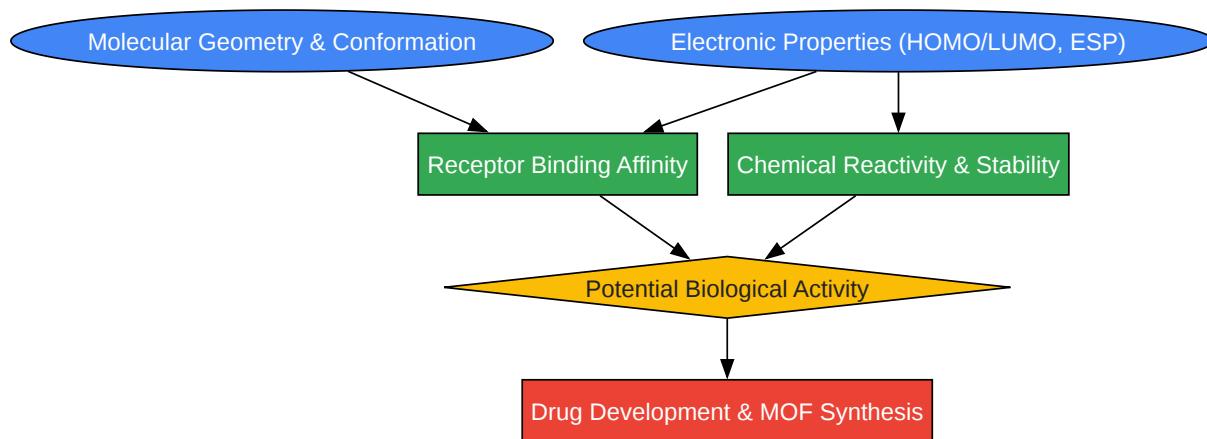
A combined theoretical and experimental approach is crucial for a thorough understanding of **5-Methylisophthalic acid**.


Computational Protocol

[Click to download full resolution via product page](#)

Caption: Computational workflow for quantum chemical calculations.

Spectroscopic and Crystallographic Protocol



[Click to download full resolution via product page](#)

Caption: Experimental workflow for material characterization.

Signaling Pathway and Logical Relationships

While **5-Methylisophthalic acid** is not directly involved in known signaling pathways, its structural motifs are relevant in drug design, particularly as linkers in targeted therapies. The relationship between its calculated properties and potential biological activity can be conceptualized as follows:

[Click to download full resolution via product page](#)

Caption: Logical flow from molecular properties to potential applications.

- To cite this document: BenchChem. [Quantum chemical calculations for 5-Methylisophthalic acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1293911#quantum-chemical-calculations-for-5-methylisophthalic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com